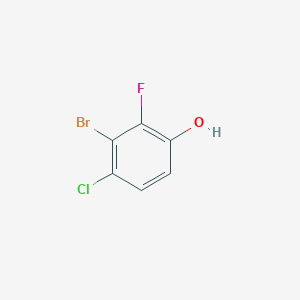

3-Bromo-4-chloro-2-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-chloro-2-fluorophenol is a phenolic organic compound . It has a molecular weight of 225.44 . The compound is used as a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .

Synthesis Analysis

The synthesis of 3-bromo-4-chloro-2-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-2-fluorophenol can be represented by the linear formula C6H3BrClFO . The InChI code for this compound is 1S/C6H3BrClFO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H .Scientific Research Applications

Electrooptical Properties and Liquid Crystals

Halogenated phenols have been utilized in the synthesis of liquid crystals and materials with significant electrooptical properties. For instance, derivatives of halogenated phenols have been developed to produce low melting esters with large nematic ranges, useful in electrooptical applications (Gray & Kelly, 1981). These materials find applications in displays and other devices requiring the modulation of light.

Photoreaction Mechanisms

Studies on halogenated phenols, including those structurally similar to 3-Bromo-4-chloro-2-fluorophenol, have contributed to understanding photoreaction mechanisms in low-temperature matrices. These insights are crucial for developing photoresponsive materials and understanding the behavior of organic molecules under irradiation (Nanbu, Sekine, & Nakata, 2012).

Synthetic Chemistry

Halogenated phenols serve as key intermediates in synthetic chemistry, facilitating the production of complex organic compounds. For example, Friedel–Crafts acylation–cyclisation reactions of halophenyl ethers have been employed to synthesize phenoxaphosphine and xanthen-9-one derivatives (Granoth, Segall, & Kalir, 1973). These reactions illustrate the utility of halogenated phenols in constructing phosphorus-containing compounds and cyclic organic structures.

Conformational Studies

Research into the conformational properties of halogenated bisbenzyl phenols has provided valuable insights into the structural aspects of these compounds. Such studies are fundamental for designing molecules with desired physical and chemical properties, impacting material science, drug design, and molecular engineering (Sindt-Josem & Mackay, 1981).

Safety And Hazards

3-Bromo-4-chloro-2-fluorophenol may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

3-bromo-4-chloro-2-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMAPPWTCOOFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-2-fluorophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2773828.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B2773829.png)

![N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2773840.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)